1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with butyl and methyl groups.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.
Mode of Action
It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.
Result of Action
The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functional group modifications . The reaction conditions typically include the use of catalysts such as transition metals or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with similar structural features but different substituents.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of butyl and methyl groups on the pyrazole ring can affect its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-butyl-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVZDVGKJGKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250888-96-0 |
Source
|
Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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